
N-Benzyl-1-oxy-isonicotinamide
Overview
Description
N-Benzyl-1-oxy-isonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group attached to an isonicotinamide moiety, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-oxy-isonicotinamide typically involves the reaction of isonicotinamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Interaction with B(C₆F₅)₃
N-Benzyl-1-oxy-isonicotinamide reacts with the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃) to form zwitterionic pyridinium borates:
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Mechanism : Hydride abstraction from the dihydropyridine moiety generates a pyridinium ion paired with [HB(C₆F₅)₃]⁻ .
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Key Observations :
Comparative Reactivity
Borane Reagent | Reaction Outcome | Yield (%) |
---|---|---|
B(C₆F₅)₃ | Stable pyridinium borate (3 ) | 44 |
B(C₆H₂F₃)₃ | Partial hydride abstraction | – |
BPh₃ | No reactivity | – |
Oxidative Dehydrogenation
Under aerobic or catalytic conditions, N-benzyl-1-oxy-isonicotinamide undergoes dehydrogenation to regenerate the aromatic pyridinium structure. This process is critical in catalytic cycles, such as photoenzymatic epoxidations .
Oxidative Cleavage
In the presence of N-chloroisonicotinamide (NCIN), benzyl ether analogs are oxidized to benzaldehyde derivatives. Kinetic studies reveal:
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Rate Law : First-order dependence on [NCIN] and [HCl], zero-order in substrate .
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Activation Energy : Δ‡H = 45–60 kJ/mol for substituted benzyl ethers .
Kinetic Parameters :
Substrate | k (10⁻⁴ s⁻¹, 318 K) | Δ‡H (kJ/mol) |
---|---|---|
Benzyl n-propyl ether | 5.2 ± 0.3 | 52.1 |
Dibenzyl ether | 4.8 ± 0.2 | 49.8 |
Mechanistic Insights
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Hydride Transfer : The dihydropyridine core serves as a hydride donor to Lewis acids (e.g., B(C₆F₅)₃), enabling applications in hydrogenation catalysis .
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Acid Dependence : Protonation enhances electrophilicity at the pyridinium nitrogen, facilitating borane coordination .
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Steric Effects : Bulky boranes (e.g., BPh₃) exhibit lower reactivity due to hindered access to the hydride site .
Scientific Research Applications
N-Benzyl-1-oxy-isonicotinamide is recognized for its potential as a bioactive compound. The following key biological activities have been documented:
- Antioxidant Properties : Research indicates that compounds similar to this compound can enhance cellular antioxidant defenses. For instance, nicotinamide derivatives have been shown to modulate oxidative stress, which is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders .
- Antitumor Activity : Studies have demonstrated that certain derivatives of isonicotinamide exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, benzothiazole–isoquinoline derivatives have shown significant activity against monoamine oxidase enzymes, which are implicated in cancer progression .
Therapeutic Applications
The therapeutic potential of this compound extends across several domains:
Cancer Therapy
This compound's ability to induce apoptosis in cancer cells makes it a candidate for anticancer therapies. Its application could be particularly relevant in combination therapies where enhancing the efficacy of existing chemotherapeutics is desired.
Neurological Disorders
Given the role of nicotinamide derivatives in mitochondrial function and oxidative stress reduction, this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of NAD+ metabolism through nicotinamide compounds has been linked to improved neuronal health .
Synthesis and Characterization
The synthesis of this compound involves standard organic synthesis techniques, often employing benzylation methods to introduce the benzyl group onto the isonicotinamide backbone. Characterization techniques such as NMR spectroscopy and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of N-Benzyl-1-oxy-isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A related compound with similar structural features but lacking the benzyl group.
Isonicotinamide: Another related compound that serves as a precursor in the synthesis of N-Benzyl-1-oxy-isonicotinamide.
Uniqueness
This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties
Biological Activity
N-Benzyl-1-oxy-isonicotinamide is a derivative of isonicotinamide, which is part of the broader family of nicotinamide compounds. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Structural Characteristics
This compound features a benzyl group attached to the nitrogen atom of the isonicotinamide structure, alongside an alkoxy group at the 1-position. This unique structural configuration may enhance its biological activity compared to other isonicotinamides.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Compounds in the isonicotinamide class have demonstrated significant antimicrobial properties. This compound's structural features may contribute to its effectiveness against certain pathogens.
- Antioxidant Properties : Similar compounds have shown potential in reducing oxidative stress, which is crucial for preventing cellular damage and maintaining cellular health.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which could be beneficial in treating conditions related to enzyme dysregulation.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : Studies suggest that this compound may bind to various biological targets, influencing their activity. For instance, it may interact with nicotinamide adenine dinucleotide (NAD+) pathways, crucial for cellular metabolism and energy production.
- Modulation of Oxidative Stress : By acting as an antioxidant, this compound can help mitigate oxidative damage in cells, potentially protecting against diseases linked to oxidative stress.
- Influence on Gene Expression : There is evidence that compounds similar to this compound can alter gene expression related to metabolic processes and stress responses.
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study highlighted the antimicrobial properties of N-benzyl derivatives, showing significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential for development into therapeutic agents for infectious diseases.
Case Study 2: Oxidative Stress Reduction
In vitro experiments demonstrated that this compound reduced markers of oxidative stress in cell cultures exposed to harmful agents. This protective effect implies its utility in formulations aimed at enhancing cellular resilience.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
N-benzyl-nicotinamide | Lacks alkoxy group | Known for strong metabolic activity |
N-benzyl-1,4-dihydronicotinamide | Contains a dihydro group | Exhibits unique redox behavior |
Isonicotinamide | Base structure without additional groups | Established antimicrobial activity |
Properties
IUPAC Name |
N-benzyl-1-oxidopyridin-1-ium-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(12-6-8-15(17)9-7-12)14-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBUWOWRJOIKST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=[N+](C=C2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668691 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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